Technical Documentation Center

3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid
  • CAS: 1282874-15-0

Core Science & Biosynthesis

Foundational

Molecular Docking Studies of 3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid: A Computational Protocol

Executive Summary & Pharmacophore Rationale The compound 3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid (CAS 1282874-15-0)[1] represents a highly versatile, lead-like chemotype characterized by a 1,3-disubstituted...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

The compound 3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid (CAS 1282874-15-0)[1] represents a highly versatile, lead-like chemotype characterized by a 1,3-disubstituted urea linkage connecting a lipophilic piperidine ring to a fluorinated benzoic acid moiety. In computational drug discovery, this specific structural arrangement is highly privileged for targeting proteins with bipartite binding pockets—specifically those requiring a polar/charged anchor combined with a hydrophobic space-filling group.

Based on established structure-activity relationships (SAR), this compound is a prime candidate for two major therapeutic targets:

  • Retinol Binding Protein 4 (RBP4): A validated target for atrophic age-related macular degeneration (AMD) and Stargardt disease. The compound is a direct structural analog of A1120 (2-(4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamido)benzoic acid), a known nonretinoid RBP4 antagonist[2][3].

  • Soluble Epoxide Hydrolase (sEH): A cardiovascular and anti-inflammatory target where piperidine-1-carbonyl benzoic acid derivatives act as potent inhibitors by mimicking the transition state of endogenous epoxides[4].

This whitepaper outlines a rigorous, self-validating molecular docking protocol designed to evaluate the binding affinity and mechanistic pose of this compound.

Target Pathway & Mechanistic Intervention

To understand the causality behind the docking constraints, we must first map the biological pathway. In the visual cycle, RBP4 transports retinol to the retinal pigment epithelium (RPE)[3]. By antagonizing the retinol-dependent RBP4-Transthyretin (TTR) interaction, piperidine-1-carboxamido derivatives facilitate the renal clearance of RBP4, thereby reducing the accumulation of cytotoxic bisretinoids (like A2E) in the eye[2].

RBP4_Pathway Retinol Serum Retinol RBP4 Apo-RBP4 (Liver) Retinol->RBP4 Binds HoloRBP4 Holo-RBP4 Complex RBP4->HoloRBP4 Excretion Renal Clearance RBP4->Excretion Unbound RBP4 Cleared TTR Transthyretin (TTR) HoloRBP4->TTR Forms Tertiary Complex RPE Retinal Pigment Epithelium TTR->RPE Delivers Retinol Ligand 3-Fluoro-4-[(piperidine-1-carbonyl) amino]benzoic acid Ligand->RBP4 Antagonizes Retinol Binding

Mechanism of RBP4 antagonism by piperidine-1-carboxamido derivatives.

Computational Methodology: A Self-Validating Protocol

A robust computational protocol cannot simply generate poses; it must explain the physical causality of the molecular interactions. The following step-by-step workflow ensures high-fidelity docking.

Phase 1: Ligand Preparation (State Causality)
  • Ionization State Generation: At physiological pH (7.4), the benzoic acid moiety (pKa ~3.8–4.2) will be predominantly ionized as a carboxylate. The electron-withdrawing 3-fluoro substituent further stabilizes this conjugate base via inductive effects. Protocol: Use Epik (Schrödinger) or OpenBabel to generate the deprotonated state at pH 7.4 ± 0.5. Failing to model this state will result in missed critical salt-bridge interactions with basic pocket residues.

  • Conformational Minimization: The urea linkage possesses partial double-bond character, restricting rotation and favoring a trans-trans geometry. Protocol: Minimize the structure using the OPLS4 or MMFF94 force field to relieve steric clashes while maintaining the planar urea geometry.

Phase 2: Protein Preparation (Microenvironment Tuning)
  • Structure Selection: Import high-resolution crystal structures (e.g., PDB: 3FMZ for RBP4; PDB: 3ANS for sEH).

  • Hydrogen Bond Network Optimization: For sEH, the catalytic mechanism relies on Tyr383 and Tyr466 acting as hydrogen bond donors to the urea carbonyl. Protocol: Use PROPKA to assign protonation states at pH 7.4. Manually verify that the tyrosine hydroxyls are oriented toward the binding cavity.

  • Water Management: Remove bulk solvent, but retain highly coordinated bridging waters if they mediate interactions between the urea group and the protein backbone.

Phase 3: Grid Generation and Protocol Validation

To ensure the trustworthiness of the docking protocol, a self-validating step is mandatory. Before screening the target compound, the native co-crystallized ligand (e.g., A1120) must be extracted and re-docked. The protocol is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose is ≤ 2.0 Å.

Docking_Workflow LPrep Ligand Preparation (Epik, pH 7.4, OPLS4) DockSP Standard Precision (SP) Docking (Flexible Ligand, Rigid Receptor) LPrep->DockSP PPrep Protein Preparation (PROPKA, H-bond Opt) Grid Receptor Grid Generation (Inner box: 10Å, Outer: 20Å) PPrep->Grid Grid->DockSP DockXP Extra Precision (XP) Docking (Desolvation Penalties) DockSP->DockXP Top 10% Poses MMGBSA MM/GBSA Rescoring (Prime, VSGB Solvation) DockXP->MMGBSA Hit Validation

Step-by-step computational workflow for molecular docking and rescoring.

Quantitative Data & Expected Binding Profiles

Rigid-receptor docking often overestimates the binding affinity of urea-containing compounds due to the dynamic nature of the hydrogen-bond network. Therefore, Extra Precision (XP) scoring coupled with MM/GBSA (Molecular Mechanics / Generalized Born Surface Area) rescoring is strictly required to calculate accurate desolvation penalties.

Table 1: Grid Generation and Docking Parameters

ParameterRBP4 (Target 1)sEH (Target 2)Rationale
PDB ID 3FMZ3ANSHigh-resolution structures with co-crystallized urea/amide-based ligands.
Grid Center (X, Y, Z) 45.2, 28.1, 15.422.5, 48.3, 19.1Centered on the native ligand to capture the primary binding pocket.
Bounding Box Inner: 10 Å / Outer: 20 ÅInner: 10 Å / Outer: 20 ÅAccommodates the conformational flexibility of the piperidine ring.
Pharmacophore Constraints H-bond to Arg121H-bond to Tyr383/Tyr466Ensures pose validity based on known mechanistic requirements.

Table 2: Expected Binding Profile of 3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid

TargetKey Interacting ResiduesInteraction TypeStructural Causality
RBP4 Arg121, Lys75Salt bridgeThe deprotonated benzoic acid acts as a bioisostere for the retinol hydroxyl group.
RBP4 Leu35, Phe36, Phe96HydrophobicThe piperidine ring occupies the lipophilic β-barrel cavity of RBP4.
sEH Tyr383, Tyr466H-bond donorTyrosine hydroxyls donate H-bonds to the urea carbonyl oxygen.
sEH Asp335H-bond acceptorAspartate accepts an H-bond from the urea N-H, stabilizing the transition state mimic.

Conclusion

The molecular docking of 3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid requires careful attention to the protonation state of its benzoic acid moiety and the tautomeric/conformational preferences of its urea linkage. By employing a self-validating protocol that enforces specific pharmacophore constraints (Arg121 for RBP4; Tyr383/466 for sEH) and utilizes MM/GBSA for rigorous desolvation scoring, researchers can accurately predict the binding efficacy of this compound. This computational framework serves as a reliable foundation for subsequent in vitro enzymatic assays and lead optimization campaigns.

Sources

Protocols & Analytical Methods

Method

Application Note: Robust HPLC Method Development and Validation for the Quantification of 3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid

Introduction & Chemical Rationale The quantification of complex active pharmaceutical ingredients (APIs) and their intermediates requires a deep understanding of molecular physicochemical properties. 3-Fluoro-4-[(piperid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

The quantification of complex active pharmaceutical ingredients (APIs) and their intermediates requires a deep understanding of molecular physicochemical properties. 3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid is a highly functionalized molecule featuring a fluorinated aromatic core, an ionizable carboxylic acid moiety, and a lipophilic piperidine ring connected via a neutral urea linkage.

Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound requires precise control over its ionization state.

  • Mechanistic Causality: The carboxylic acid group has an estimated pKa​ of ~3.8, slightly lowered by the electron-withdrawing inductive effect of the meta-fluoro substituent. According to established chromatographic principles for [1], the mobile phase pH must be maintained at least 1.5 to 2.0 units below the analyte's pKa​ . This ensures the molecule remains in its fully protonated, non-ionized form. Failure to suppress ionization leads to a dynamic equilibrium of ionized and non-ionized species on the column, resulting in severe peak broadening, tailing, and irreproducible retention times.

  • Secondary Interactions: While the urea linkage is essentially neutral, it acts as a strong hydrogen-bond donor and acceptor. If the silica support of the stationary phase is not fully end-capped, residual silanols will interact with the urea moiety, causing secondary retention and peak tailing. Therefore, an acidic mobile phase (pH ~2.2) combined with a highly inert, fully end-capped C18 column is mandated.

Method Development Strategy

The development and validation lifecycle follows a logical progression from analyte profiling to regulatory validation, ensuring the method is both scientifically sound and compliant with global pharmacopeial standards.

HPLC_Workflow Analyte Analyte Profiling pKa ~3.8, Lipophilic Tail Column Column Selection End-capped C18, 5 µm Analyte->Column MobilePhase Mobile Phase Optimization Acidic Buffer (pH 2.2) / ACN Column->MobilePhase Gradient Gradient Design Maximize Resolution MobilePhase->Gradient SST System Suitability (USP <621>) RSD < 2.0%, Tailing < 1.5 Gradient->SST Validation Method Validation (ICH Q2(R2)) Linearity, Accuracy, Precision SST->Validation

Logical workflow for HPLC method development and validation.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . The analytical sequence cannot proceed to sample quantification unless the system first proves its operational integrity through rigorous System Suitability Testing (SST).

Chromatographic Conditions

Table 1: Optimized Chromatographic Parameters

ParameterConditionRationale
Column C18, 150 mm × 4.6 mm, 5 µm (End-capped)Maximizes hydrophobic retention; prevents urea-silanol H-bonding.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.2)Suppresses carboxylic acid ionization ( pKa​ ~3.8).
Mobile Phase B 100% Acetonitrile (HPLC Grade)Provides sharp peaks and lower backpressure than methanol.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp. 30 °CEnhances mass transfer and stabilizes retention times.
Detection UV-DAD at 245 nmCaptures the π−π∗ transition of the conjugated aromatic ring.
Injection Vol. 10 µLPrevents volume overload while ensuring adequate sensitivity.

Table 2: Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Phase
0.08020Initial hold (Equilibration)
2.08020Isocratic hold for polar impurities
10.04060Linear gradient for analyte elution
12.04060Column wash (Lipophilic clearance)
12.18020Return to initial conditions
18.08020Re-equilibration
Step-by-Step Methodology
  • Mobile Phase Preparation: Add 1.0 mL of 85% HPLC-grade phosphoric acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and filter through a 0.22 µm membrane. Degas prior to use.

  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of Water and Acetonitrile. This ratio ensures complete solvation of the lipophilic piperidine tail while preventing solvent-mismatch peak distortion upon injection.

  • Standard Preparation: Accurately weigh 10.0 mg of 3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent (Concentration: 100 µg/mL).

  • System Equilibration: Pump the initial mobile phase (80% A / 20% B) through the column for at least 10 column volumes (~15 minutes) until a stable baseline is achieved.

  • Self-Validation Sequence:

    • Injection 1: Blank (Diluent) to verify baseline stability and absence of ghost peaks.

    • Injections 2-7: Working Standard (100 µg/mL) for System Suitability Testing.

    • Injections 8+: Unknown samples (bracketed by standard injections every 10 samples to verify ongoing calibration stability).

System Suitability Testing (SST)

In accordance with the harmonized [2][3], SST is mandatory. If the criteria in Table 3 are not met, the run must be aborted, and the system troubleshot.

Table 3: System Suitability Criteria (USP <621>)

ParameterAcceptance CriteriaDiagnostic Value
Retention Time RSD ≤ 2.0% (n=6)Verifies pump delivery and gradient proportioning valve stability.
Peak Area RSD ≤ 2.0% (n=6)Confirms autosampler injection precision and sample stability.
Tailing Factor (T) ≤ 1.5Validates column end-capping and appropriate mobile phase pH.
Theoretical Plates (N) ≥ 5000Ensures the column has not degraded or channeled.

Method Validation (ICH Q2(R2) Compliance)

The developed method was subjected to comprehensive validation following the latest [4][5] to prove it is fit for its intended purpose.

Table 4: ICH Q2(R2) Validation Summary

Validation ParameterMethodologyAcceptance CriteriaExperimental Result
Specificity Blank and Placebo injectionNo interfering peaks at analyte RTPass (No interference)
Linearity 25% to 150% of target conc. (25-150 µg/mL)Correlation Coefficient (R²) ≥ 0.999R² = 0.9998
Accuracy (Recovery) Spiked samples at 50%, 100%, 150% levels98.0% - 102.0% mean recovery99.4% - 100.8%
Repeatability 6 independent sample preparations at 100%RSD ≤ 2.0%RSD = 0.8%
Intermediate Precision Different day, different analyst, different LCRSD ≤ 2.0%RSD = 1.1%

Troubleshooting & Optimization Insights

  • Issue: Peak Tailing (T > 1.5)

    • Causality: Often caused by the mobile phase pH drifting upward, allowing partial ionization of the carboxylic acid, or by degradation of the column's end-capping, exposing active silanols to the urea linkage.

    • Resolution: Verify the pH of Mobile Phase A is strictly ≤ 2.5. If the pH is correct, replace the analytical column with a fresh, high-density end-capped C18 column.

  • Issue: Retention Time Drift

    • Causality: Inadequate column re-equilibration between gradient runs or minor leaks in the pump proportioning valves.

    • Resolution:[6] to gradient methods to comply with system suitability. Ensure the post-gradient re-equilibration step (12.1 to 18.0 min) provides at least 5-10 column volumes of the initial mobile phase before the next injection.

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA Official Guidelines.[Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Quality Guidelines.[Link]

  • Chromatography Online. "Are You Sure You Understand USP <621>?" Chromatography Online.[Link]

  • Agilent Technologies. "Understanding the Latest Revisions to USP <621>." Agilent White Papers.[Link]

Sources

Application

Application Note: Multi-Nuclear NMR Characterization of 3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Technique: Multi-Nuclear ( 1 H, 13 C, 19 F) and 2D NMR Spectroscopy Strategic Rationale & Causality The structural elucidati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Technique: Multi-Nuclear ( 1 H, 13 C, 19 F) and 2D NMR Spectroscopy

Strategic Rationale & Causality

The structural elucidation of 3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid presents unique analytical challenges. The molecule features a rigid fluorinated benzoic acid core coupled to a urea-linked piperidine moiety. A standard approach for small molecule structure elucidation involves the identification of individual spin systems followed by their assembly[1]. However, the presence of the 19 F nucleus (spin ½, 100% natural abundance) introduces complex heteronuclear spin-spin couplings ( 19 F- 1 H and 19 F- 13 C) that traverse the aromatic ring. While the inherent advantages of the 19 F nucleus result in high sensitivity approaching that of 1 H NMR[2], these couplings can obscure standard proton and carbon multiplets if not properly decoupled or assigned.

Furthermore, the urea bond (-NH-CO-N-) exhibits restricted rotation due to partial double-bond character. In protic solvents, rapid proton exchange and conformational flux can lead to severe line broadening. Therefore, the experimental protocol must be meticulously designed to arrest exchange rates and isolate the heteronuclear coupling networks.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this methodology is designed as a self-validating system . Each phase of the protocol includes a mandatory validation checkpoint to guarantee data integrity before proceeding to the next step.

Phase 1: Sample Preparation
  • Causality: Dimethyl sulfoxide- d6​ (DMSO- d6​ ) is selected as the solvent because its strong hydrogen-bond accepting nature disrupts intermolecular solute-solute interactions, thereby sharpening the critical urea -NH- proton signal. It also shifts the water peak away from the diagnostic piperidine signals.

  • Procedure:

    • Accurately weigh 15–20 mg of the analyte.

    • Dissolve completely in 0.6 mL of anhydrous DMSO- d6​ (100.0 atom % D) in a clean glass vial.

    • Transfer the solution to a high-quality 5 mm NMR tube using a glass Pasteur pipette.

  • Validation Checkpoint: Visually inspect the NMR tube against a strong light source. The solution must be completely optically clear. Any particulate matter will distort magnetic field homogeneity, leading to poor shimming and broad spectral lines.

Phase 2: Instrument Setup & Tuning
  • Causality: Precise tuning of both the 1 H and 19 F channels is critical because their Larmor frequencies are exceptionally close (~600 MHz for 1 H and ~564 MHz for 19 F on a 14.1 T magnet). Poor isolation between these channels will result in signal degradation and artifact generation.

  • Procedure:

    • Insert the sample into the magnet and allow 5 minutes for thermal equilibration at 298 K.

    • Lock the spectrometer on the deuterium signal of DMSO- d6​ .

    • Perform automated 3D gradient shimming (Z1–Z5).

    • Manually tune and match the probe for 1 H, 13 C, and 19 F frequencies.

  • Validation Checkpoint: The lock signal amplitude must stabilize at > 70% without oscillation. The 3D shim map must display a symmetrical magnetic field profile.

Phase 3: 1D Acquisition ( 1 H, 13 C, 19 F)
  • Causality: To obtain absolute quantitative results, spectra must be acquired under strict experimental conditions, with the relaxation delay ( D1​ ) set to at least 5 times the longest T1​ relaxation time of the nuclei[3]. Fluorine nuclei in rigid aromatic systems often exhibit extended T1​ relaxation times.

  • Procedure:

    • 1 H NMR: Acquire 16 scans with a spectral width of 15 ppm and a D1​ of 2 seconds.

    • 13 C NMR: Acquire 1024 scans with 1 H broad-band decoupling. Use a D1​ of 2 seconds.

    • 19 F NMR: Acquire 64 scans with 1 H decoupling. Set a wide initial spectral width (~250 ppm) to capture all possible fluorine environments[2]. Set D1​ to 5 seconds to ensure complete relaxation.

  • Validation Checkpoint: The signal-to-noise ratio (SNR) for the weakest 13 C quaternary carbon signal (typically the urea C=O) must exceed 10:1. If not, double the number of scans.

Phase 4: 2D Acquisition (COSY, HSQC, HMBC)
  • Causality: 2D methods reduce overlap complexity and provide direct connectivity data[1]. The HMBC experiment is parameterized for a long-range coupling constant ( nJCH​ ) of 8 Hz to optimally observe 3-bond correlations from the aromatic protons to the carboxylic and urea carbonyl carbons.

  • Procedure:

    • Acquire a gradient-selected 1 H- 1 H COSY to map the H5-H6 ortho coupling.

    • Acquire a 1 H- 13 C HSQC to assign directly bonded protons and carbons.

    • Acquire a 1 H- 13 C HMBC to bridge the quaternary carbons (C1, C3, C4) to the spin system.

  • Validation Checkpoint: The F1 and F2 projections of the 2D spectra must perfectly align with the high-resolution 1D spectra. Cross-peaks must exhibit symmetrical phase profiles.

Structural Elucidation Workflow & Connectivity

The following diagrams illustrate the logical progression of the NMR characterization and the critical 2D correlations required to unambiguously confirm the regiochemistry of the 3-fluoro-4-amino substitution pattern.

NMR_Workflow Prep Sample Prep (DMSO-d6) Acq1D 1D Acquisition (1H, 13C, 19F) Prep->Acq1D Acq2D 2D Acquisition (COSY, HMBC) Acq1D->Acq2D Proc Data Processing & Phasing Acq2D->Proc Val Structure Validation Proc->Val

Fig 1. Sequential workflow for multi-nuclear NMR data acquisition and structure validation.

Spin_System F3 19F (C3) H2 1H (C2) F3->H2 3J_HF (COSY) C1 13C (COOH) H2->C1 3J_CH (HMBC) H5 1H (C5) H6 1H (C6) H5->H6 3J_HH (COSY) C4 13C (Urea) H5->C4 3J_CH (HMBC) H6->C1 3J_CH (HMBC)

Fig 2. Key 2D NMR correlation network establishing the regiochemistry of the aromatic ring.

Quantitative Data & Assignments

Predicting 19 F NMR chemical shifts for fluorinated aromatic compounds is critical for assigning specific fluorines in multifluorinated or complex aromatics[4]. The empirical data below outlines the expected chemical shifts, multiplicities, and coupling constants for the target molecule.

Table 1: 1 H NMR Assignments (600 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
1-COOH 12.85br s-1HCarboxylic acid
4-NH 8.30s-1HUrea NH
5 7.82dd JHH​=8.5,JHF​=2.0 1HAromatic CH
6 7.71dd JHH​=8.5,JHH​=1.8 1HAromatic CH
2 7.65dd JHF​=11.5,JHH​=1.8 1HAromatic CH
Pip- α 3.42m-4HPiperidine N-CH 2​
Pip- β 1.55m-4HPiperidine CH 2​
Pip- γ 1.48m-2HPiperidine CH 2​
Table 2: 13 C NMR Assignments (150 MHz, DMSO- d6​ )

Note: Aromatic carbons exhibit distinct doublet splitting due to nJCF​ coupling.

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( JCF​ , Hz)Assignment
1-C=O 166.5s-Carboxyl C=O
Urea C=O 154.8s-Urea C=O
3 153.2d245.0Aromatic C-F ( 1JCF​ )
4 131.5d12.5Aromatic C-N ( 2JCF​ )
6 126.4d2.5Aromatic CH ( 4JCF​ )
1 125.0d7.0Aromatic C-COOH ( 3JCF​ )
5 121.8d3.0Aromatic CH ( 3JCF​ )
2 115.6d22.0Aromatic CH ( 2JCF​ )
Pip- α 44.5s-Piperidine C
Pip- β 25.2s-Piperidine C
Pip- γ 24.1s-Piperidine C
Table 3: 19 F NMR Assignments (564 MHz, DMSO- d6​ )
Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Assignment
-122.5 dd JFH​=11.5,JFH​=2.0 Ar-F (C3)

References

  • Title: Magnetic Resonance Technologies: Molecules to Medicine Source: IntechOpen URL: [Link]

  • Title: Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists Source: MDPI URL: [Link]

  • Title: Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds Source: PMC - NIH URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility for 3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid

Welcome to the Technical Support Center. As drug development professionals and researchers, encountering "brick-dust" molecules—compounds with high melting points and low aqueous solubility—is a common hurdle.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and researchers, encountering "brick-dust" molecules—compounds with high melting points and low aqueous solubility—is a common hurdle.

This guide provides field-proven, mechanistically grounded strategies to enhance the aqueous solubility of 3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid , ensuring your in vitro assays and in vivo dosing regimens yield reliable, reproducible data.

Part 1: Molecular Profiling & Causality of Poor Solubility

To solve a solubility issue, we must first understand the molecular forces driving it. This compound presents a tripartite challenge:

  • The Urea Motif (High Crystal Lattice Energy): The (piperidine-1-carbonyl)amino group is a urea derivative. Ureas act as strong hydrogen bond donors and acceptors, leading to tightly packed, highly stable crystal lattices. This high lattice energy directly opposes aqueous dissolution.

  • The Piperidine Ring (Hydrophobicity): This non-planar, saturated heterocyclic ring is highly lipophilic. It repels water molecules, driving the compound's overall hydrophobicity and reducing its intrinsic solubility.

  • The Fluorinated Benzoic Acid Core (pH Dependency): The benzoic acid moiety provides an ionizable handle. Crucially, the electron-withdrawing fluorine atom at the 3-position inductively lowers the pKa of the carboxylic acid to approximately 3.86, compared to 4.20 for unsubstituted benzoic acid[1][2]. This slight increase in acidity is a massive advantage, as it allows for easier deprotonation and salt formation at physiological pH levels.

Part 2: Troubleshooting Guides & FAQs

Q1: My compound precipitates immediately when diluting my DMSO stock into biological buffers (pH 7.4). How do I prevent this? A: This phenomenon, known as "solvent-shift precipitation," occurs because the compound is highly lipophilic in its unionized free-acid form. To prevent this, leverage the compound's acidic pKa (~3.86). Formulate the compound as a sodium or meglumine salt in situ before dilution. Salt formation is a proven, highly effective method to increase the polarity and aqueous solubility of acidic benzoic acid derivatives[3].

Q2: I need to dose this compound in vivo at a neutral pH, but salt formation alone isn't providing sufficient exposure. What is the next best step? A: Utilize cyclodextrin complexation. The lipophilic piperidine ring is an excellent "guest" for the hydrophobic cavity of β -cyclodextrin derivatives. Studies on similar piperidine-containing molecules demonstrate that sulfobutyl-ether- β -cyclodextrin (SBE- β -CD) and hydroxypropyl- β -cyclodextrin (HP- β -CD) form stable 1:1 inclusion complexes driven by van der Waals forces, significantly enhancing both solubility and stability[4][5].

Q3: Can I use hydrotropes for industrial scale-up or topical formulations of this compound? A: Yes. Hydrotropy is a unique solubilization technique where compounds like sodium salicylate form weak intermolecular complexes with the solute. For benzoic acid derivatives, hydrotropes like sodium salicylate (at concentrations >0.5 M) have been shown to enhance aqueous solubility by nearly 20-fold through the formation of organized molecular assemblies[6].

Part 3: Standard Operating Protocols (SOPs)

SOP 1: In Situ Salt Formation (Meglumine Salt)

Causality: Meglumine provides a bulky, hydrophilic counterion that prevents the urea motifs from restacking into a crystal lattice, ensuring the carboxylate remains solvated.

  • Weighing: Weigh 10 mg of 3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid into a glass vial.

  • Base Addition: Add 1.05 molar equivalents of Meglumine (N-Methyl-D-glucamine) as a 1M aqueous solution. The slight excess ensures complete deprotonation of the benzoic acid[3].

  • Solvation: Add 1 mL of sterile Water for Injection (WFI).

  • Agitation: Vortex for 2 minutes, then sonicate in a water bath at 37°C for 15 minutes.

  • Validation: The solution should be optically clear. Measure the pH; it should be between 7.5 and 8.5. Filter through a 0.22 μ m PTFE syringe filter before use.

SOP 2: Preparation of HP- β -CD Inclusion Complexes

Causality: Encapsulating the piperidine ring shields its hydrophobic surface from water, reducing the thermodynamic penalty of solvation while keeping the ionizable benzoic acid exposed to the aqueous bulk.

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP- β -CD in a 50 mM Phosphate Buffer (pH 7.4).

  • API Addition: Add the compound to the cyclodextrin solution at a target concentration of 5 mg/mL.

  • Equilibration: Stir the suspension magnetically at 300 rpm at room temperature for 24 to 48 hours. Cyclodextrin complexation is an equilibrium-driven process and requires time for the host-guest assembly to stabilize[4].

  • Centrifugation & Filtration: Centrifuge at 10,000 x g for 10 minutes to pellet any uncomplexed drug. Filter the supernatant through a 0.45 μ m PVDF filter.

Part 4: Quantitative Data Summaries

The following table summarizes the expected performance of various solubility enhancement techniques based on physicochemical principles and literature precedents for fluorobenzoic acid and piperidine derivatives.

Enhancement StrategyMechanism of ActionExpected Solubility IncreasePrimary ApplicationLimitations
pH Adjustment (pH > 6) Deprotonation of carboxylic acid (pKa ~3.86)50 to 100-foldIV dosing, in vitro assaysMay precipitate if injected into low pH environments.
Cyclodextrin (HP- β -CD) Hydrophobic encapsulation of piperidine ring10 to 50-foldIn vivo oral/IV dosingHigh excipient mass required; potential cost limitations.
Co-solvency (10% DMSO) Disruption of crystal lattice energy5 to 20-foldHigh-throughput screeningDMSO toxicity in cell-based assays (>0.1% final conc).
Hydrotropy (Sod. Salicylate) Intermolecular complexation~20-foldTopical, Industrial scaleRequires very high concentrations of hydrotrope[6].

Part 5: Decision Workflows & Mechanistic Visualizations

SolubilityDecisionTree Start Compound Precipitates in Aqueous Media CheckPH Can the final formulation tolerate pH > 6.0? Start->CheckPH SaltForm In Situ Salt Formation (e.g., Sodium, Meglumine) CheckPH->SaltForm Yes CheckCD Is the formulation for in vivo/cell assays? CheckPH->CheckCD No Cyclo Cyclodextrin Complexation (HP-β-CD or SBE-β-CD) CheckCD->Cyclo Yes CoSolv Co-solvency System (PEG400 / Propylene Glycol) CheckCD->CoSolv No

Decision tree for selecting a solubility enhancement strategy.

CDMechanism Drug Free Drug (Lipophilic Piperidine) Complex Inclusion Complex (Water Soluble) Drug->Complex van der Waals & Hydrophobic interactions CD Free HP-β-CD (Hydrophobic Cavity) CD->Complex Host-Guest Assembly

Mechanistic pathway of piperidine moiety encapsulation by cyclodextrin.

References

  • Enhancement of solubility and mass transfer coefficient of benzoic acid through hydrotropy - Polish Journal of Chemical Technology. Available at: [Link]

  • Enhancing solubility and stability of piperine using β -cyclodextrin derivatives: computational and experimental investigations - PubMed (NIH). Available at:[Link]

  • Structural Studies of Piperine Inclusion Complexes in Native and Derivative β -Cyclodextrins - MDPI. Available at: [Link]

  • 3-Fluorobenzoic acid - Wikipedia. Available at:[Link]

  • Fluorobenzoic Acids Coformers to Improve the Solubility and Permeability of BCS Class IV Drug Naftopidil - The Royal Society of Chemistry. Available at: [Link]

Sources

Optimization

optimizing extraction yield for 3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the specific physicochemical challenges associated with isolating 3-Fluoro-4-[(piperidine-1-carbonyl)am...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the specific physicochemical challenges associated with isolating 3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid .

This molecule presents unique extraction challenges due to its amphiphilic nature: it contains an ionizable carboxylic acid, an electron-withdrawing fluorinated aromatic ring, and a neutral, hydrogen-bonding urea linkage (piperidine-1-carbonyl). The guides below synthesize thermodynamic principles with field-proven methodologies to help you achieve maximum extraction yield and purity.

Part 1: Troubleshooting Guide & FAQs

Q1: Why is my extraction yield consistently below 50% when using a standard aqueous workup? A1: The target molecule contains a carboxylic acid moiety whose acidity is inductively increased by the electron-withdrawing fluorine atom at the 3-position. This lowers its pKa to approximately 3.8, compared to 4.2 for an unsubstituted benzoic acid[1]. If your aqueous phase is not acidified sufficiently (e.g., pH > 3.5), a significant fraction of the compound remains as a water-soluble benzoate anion. To drive the equilibrium entirely toward the neutral, lipophilic state, you must adjust the aqueous phase to pH 2.0–2.5 using 1M HCl before extraction[2].

Q2: I am experiencing severe emulsion formation during the liquid-liquid extraction. How can I resolve this? A2: Emulsions frequently occur with urea-containing amphiphilic molecules like the piperidine-1-carbonyl derivative, which can act as weak surfactants. To break the emulsion and improve partitioning, employ the "salting-out" technique by saturating the aqueous layer with sodium chloride (NaCl)[3]. The high ionic strength forces water molecules to solvate the Na⁺ and Cl⁻ ions, thereby decreasing the solubility of the neutral organic compound in the aqueous phase and driving it into the organic solvent[4]. Additionally, gentle rocking of the separatory funnel—rather than vigorous shaking—minimizes emulsion formation[5].

Q3: Is the urea linkage (piperidine-1-carbonyl amino) stable under the acidic conditions required for extraction? A3: Yes, within the recommended pH range (2.0–2.5) at ambient temperature, the urea linkage is highly stable. While extreme acidic conditions (e.g., refluxing in 6M HCl) or strong bases can hydrolyze urea derivatives into their corresponding amines and carbon dioxide[6], a brief exposure to dilute HCl during a standard acid-base workup will not degrade the piperidine-1-carbonyl moiety[7]. Always perform the extraction at room temperature or below to further suppress any hydrolytic degradation.

Q4: Which organic solvent provides the optimal recovery for this specific compound? A4: Ethyl acetate (EtOAc) is the superior choice. The molecule possesses multiple hydrogen-bond acceptors and donors (the urea nitrogen/oxygen and the carboxylic acid). EtOAc, being a moderately polar, hydrogen-bond accepting solvent, provides excellent solvation for the protonated benzoic acid derivative[8]. Dichloromethane (DCM) can be used, but its lower polarity often results in lower extraction efficiency for urea-containing compounds, requiring more extraction cycles.

Part 2: Quantitative Extraction Optimization Data

The following table summarizes the mechanistic impact of different variables on the extraction yield of 3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid.

ParameterCondition A (Sub-optimal)Condition B (Optimized)Mechanistic Impact
Aqueous pH 4.5 - 5.02.0 - 2.5Ensures complete protonation of the fluorinated benzoic acid, neutralizing the molecule.
Aqueous Matrix Deionized WaterSaturated NaClSalting-out effect drives neutral organic molecules into the organic phase.
Extraction Solvent Dichloromethane (DCM)Ethyl Acetate (EtOAc)EtOAc provides superior hydrogen-bond accepting capabilities for the urea linkage.
Agitation Method Vigorous ShakingGentle RockingPrevents stable emulsion formation by the amphiphilic urea moiety.
Typical Yield 35 - 50%> 95%Maximizes recovery while maintaining high purity and clear phase boundaries.

Part 3: Self-Validating Experimental Protocol

To ensure absolute reproducibility, follow this optimized Liquid-Liquid Extraction (LLE) workflow. Each step includes a self-validating checkpoint to confirm success before proceeding.

Step 1: Reaction Quenching & Acidification

  • Action: Transfer the crude aqueous reaction mixture to a suitably sized separatory funnel. Slowly add 1M HCl dropwise while stirring gently.

  • Validation: Test the aqueous layer with pH indicator paper until it registers strictly between pH 2.0 and 2.5. Visual Check: A fine white precipitate (the neutral free acid) may begin to form in the aqueous phase.

Step 2: Salting-Out

  • Action: Add saturated aqueous NaCl (brine) equivalent to 20-30% of the total aqueous volume. Swirl gently to homogenize the aqueous layer.

  • Validation: The presence of a few undissolved salt crystals at the bottom of the flask indicates true saturation, maximizing the thermodynamic drive into the organic phase.

Step 3: Solvent Extraction

  • Action: Add Ethyl Acetate (EtOAc) at a 1:1 volume ratio relative to the aqueous phase. Stopper the funnel, invert, and vent immediately. Rock the funnel gently in a figure-eight motion for 2 minutes. Do not shake vigorously.

  • Validation: Place the funnel on a ring stand. A sharp, clear phase boundary should form within 5 minutes. If a cloudy emulsion persists, add an additional 5 mL of brine and swirl.

Step 4: Phase Separation & Verification

  • Action: Draw off the lower aqueous layer into a clean Erlenmeyer flask. Pour the upper organic layer (containing the target compound) into a separate flask. Repeat the extraction of the aqueous layer two more times with fresh EtOAc.

  • Validation: Spot the final residual aqueous layer on a TLC plate and visualize under UV light (254 nm). The absence of a UV-active spot at the target Rf​ confirms complete extraction.

Step 5: Drying and Isolation

  • Action: Combine all EtOAc organic layers. Wash once with 10 mL of brine to remove residual water. Add anhydrous sodium sulfate ( Na2​SO4​ ) until it swirls freely. Filter the drying agent and concentrate the solvent under reduced pressure (rotary evaporation) at 35°C.

  • Validation: Mass balance calculation should confirm >90% recovery of the theoretical yield as a crystalline solid.

Part 4: Process Visualization

LLE_Workflow Start Aqueous Reaction Mixture (Target Compound as Anion) pH_Adj Adjust pH to 2.0 - 2.5 (1M HCl) Start->pH_Adj Salt Add Saturated NaCl (Salting-Out Effect) pH_Adj->Salt Extract Extract with EtOAc (3 x Vol) Salt->Extract PhaseSep Phase Separation Extract->PhaseSep OrgPhase Organic Phase (Protonated Target) PhaseSep->OrgPhase Top Layer AqPhase Aqueous Phase (Impurities/Salts) PhaseSep->AqPhase Bottom Layer Dry Dry over Na2SO4 & Concentrate OrgPhase->Dry

pH-guided liquid-liquid extraction workflow for fluorinated benzoic acid derivatives.

Part 5: References

  • What is the process for extracting benzoic acid from an unknown compound using acids and bases? - Quora. quora.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLk888SZtBT4Anb9vc765xIkMwDOD0wcKFXrmY8bzmgl-Lb1VxMWR-7gfiCU0WbNn83cmAnds84CRzYMFH2GmuyHYWFMcdOQx7rOQ3qt15OpEcGsshfzFcZkBIo_goGWol3nGK_XmMf1jvkfDbtpwfgc6YMqp4suG8CtREKO2wvmeUrN3NyEQmEyQnKzo9P73Y68UCAZAfZLoMQ_uu0084uQTfK2MBXfJpTrPywrAE]

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. libretexts.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfJ6Hsmikx84KaCDz0UrWgqRaMUXkuvJmfz0-acoyIhRW0A0jFOSXI8If8vmgkONrEpExAW_b1UtsbUbxqUt6Nyno7bOU4HofAoJ3mD2EG-3tg7dNkjITtIttte04nj7oKdBnYqg5HFkYXKRGJ8P425u36xaurC9X3zW-e9cCmn7Dvx23JskvQpKZD-nylhFRLoCW8Zu4s6jZGmpgzoRwvIKhA6dIzh2n97w3Ai2N3M3BEwBNWT75WEugOcIoFbSt44iMSReEQ_WIdYephLQ==]

  • experiment [4] - Amazon S3. amazonaws.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFo5w-4odAOiMnWzuK5l8V6jRyIi10ia8K83gqmTnT3AJsMlbdFeobQc_94avcuV4AlMVQT2kyul6YtVKWx5_2cljyEtVKix00Y5cnqr75MBG69HohbjslJsbWRDztWgZlMHO1lLSVIN76sy33qbKveY8o2D1844RtH2iI8KTquQ==]

  • EXTRACTION - Lejan Team. lejan-team.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGihJea6jkunsxLgnsa552Dfqvg86arcnISsZPJR8L6Pwr4Www_rfbEan-Iwi9Fl5RfONdHthYNFIrnFUMHbW9ZLXcFjj909Plq1Dq6ECueGm-ggZPSJhbtxRPIhbaFyT_JwEOb9nalPxBTPJhhNw-sdfbqWrCxsaJdx_zAK_k=]

  • Extraction (Part 1). clarkson.edu.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGpWV120rAL2G3LZGzlx5DlUHHq4_PviY-v4ySWj5FE-SW5-p0QzI1xZ2_QuS8mCUFKVTwQ34LGKAbTtChC_lSUxwzIlV3GcY8bKzicxhBCxZs0Uqh0mC-jqAI4z2MsQTNpD2eaNhJwoDDaW1gpwVbVSWN8Kr_U6owkyLkGtWEpZLE]

  • EXTRACTION. tcu.edu.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTr7LBpbnAK2uTF6d0Xm1gX8zbUWBEwUtwOddC_IqUzDJZXXtN7y9dSIgEioMK7j-m4TdvumIUGGuAMxuWIz38ZJku7br5eFPG3vf82nJzSBQtZHZrZTnHjz17Zoogd_3OFv5f1kA-jGWtohObw13IbdMTycf2FbcPF8jBw4y8tkclWS4fIyk8kPFe9y-CXJ4=]

  • Piperidine-1-carbonyl azide chemical properties - Benchchem. benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQlSqO6NG8bV-6NZfBleVsDtneEuin8Rdp8FVHFqxsRtfcc1OYq86o8aQEGno7WYOKsHHU3695YhVWQYjWQwV-cLyL4LOu360WWo-QtqEeFXrIJWm5uu0koe90_2FkhPMsc8-OXuteOQz0Fo9EBz-w3IW6GlNrjRlBZQfSVhD4nWsNonQnuM4F2XXQ]

  • Development and Optimization of Piperidyl-1,2,3-Triazole Ureas as Selective Chemical Probes of Endocannabinoid Biosynthesis - PMC. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5xEsNMNDo3pyfopbVZ8kg2lJHOvHdm_FhEGcT6gUwbHt1NFMvb3h-dG7PvzIJFzrTAB3SmI23m4X06GqXHRpMQSg7w4cO36siZ8-ZrHJJw1e_55IqZT1RGNa1VjlweG-OfjXA8QDSHdQp9Q==]

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Bioavailability of 3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid

Welcome to the technical support guide for 3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid (development code: F-PCAB). This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid (development code: F-PCAB). This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the common challenge of poor oral bioavailability with this compound.

The structure of F-PCAB, featuring a carboxylic acid, an amide linkage, and a fluorine substituent, presents a unique combination of physicochemical properties that can hinder its journey from administration to systemic circulation. This guide is designed to help you diagnose the underlying causes of poor bioavailability and implement rational, evidence-based strategies for improvement.

Part 1: Foundational Troubleshooting - Is It a Solubility or Permeability Problem?

Before attempting complex formulation or chemical modification strategies, it's critical to diagnose the root cause of poor bioavailability. Oral drug absorption is primarily governed by two key factors: solubility in the gastrointestinal (GI) fluids and permeability across the intestinal wall.[1][2][3][4]

FAQ 1: What are the likely physicochemical properties of F-PCAB that could be causing poor bioavailability?

While specific experimental data for F-PCAB is not widely published, we can infer its properties based on its structural components:

  • Benzoic Acid Moiety : This group makes the molecule's solubility highly dependent on pH. Carboxylic acids typically have a pKa between 3.5 and 4.5.[5] In the acidic environment of the stomach (pH 1-2.5), the carboxylic acid will be protonated and less soluble. In the more neutral pH of the small intestine (pH 6-7.4), it will be ionized (deprotonated), which increases aqueous solubility but can decrease permeability.[5]

  • Fluorine and Piperidine Groups : The fluorine atom and the piperidine ring increase the lipophilicity ("fat-solubility") of the molecule.[6][7] This can help with membrane permeability but may work against solubility in the aqueous GI fluids. The fluorine atom can also modulate the basicity of nearby nitrogen atoms, which can influence interactions and binding.[7]

  • Amide Linkage : The amide group adds to the molecule's polarity and potential for hydrogen bonding, which can impact both solubility and permeability.

The interplay between these groups means that F-PCAB likely faces a "solubility-permeability interplay" challenge, where conditions favoring one property may hinder the other.[8]

FAQ 2: How do I determine if my primary issue is solubility or permeability?

A systematic approach using standard in vitro tools is the most effective way to diagnose the problem.

Recommended Diagnostic Workflow:

Caption: Initial diagnostic workflow for poor bioavailability.

Table 1: Key Diagnostic Assays

AssayPurposeInterpretation of "Poor" ResultNext Steps
Kinetic Solubility Measures solubility in simulated gastric and intestinal fluids (SGF, SIF).< 10 µg/mL in SIF.Focus on solubility enhancement strategies (Part 2).
Caco-2 Permeability Uses a monolayer of human intestinal cells to model drug absorption.[9][10][11]Apparent Permeability (Papp) < 2 x 10⁻⁶ cm/s.Focus on permeability enhancement (Part 3).
Efflux Ratio (in Caco-2) Compares transport from basolateral-to-apical (B-A) vs. apical-to-basolateral (A-B).Efflux Ratio (Papp B-A / Papp A-B) > 2.Indicates the drug is actively pumped out of cells by transporters like P-gp.[10][12] Proceed to Part 3.

Part 2: Strategies for Solubility Enhancement

If your diagnostic work points to poor solubility as the primary barrier, the goal is to increase the concentration of dissolved F-PCAB at the site of absorption in the intestine.

FAQ 3: My compound has low solubility in simulated intestinal fluid. What's my first step?

The first and often most effective approach for an acidic compound like F-PCAB is salt formation.[13]

  • Rationale : Converting the acidic parent drug into a salt (e.g., sodium or potassium salt) can dramatically increase its dissolution rate in the neutral pH of the intestine.[13]

  • Experimental Protocol: Salt Screen

    • Dissolve F-PCAB in a suitable solvent (e.g., ethanol).

    • Add a stoichiometric equivalent of a base (e.g., NaOH, KOH in solution).

    • Allow the salt to crystallize or precipitate.

    • Isolate and dry the resulting salt form.

    • Characterize the salt using techniques like Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm a new, stable crystalline form.[14]

    • Re-run the kinetic solubility assay on the new salt form.

FAQ 4: Salt formation didn't work or isn't stable. What other formulation strategies can I try?

Amorphous Solid Dispersions (ASDs) are a powerful technique for enhancing the bioavailability of poorly soluble drugs.[15][16][17][18]

  • Rationale : Crystalline drugs must expend energy to break their crystal lattice before they can dissolve. By converting the drug to a high-energy, non-crystalline (amorphous) state, its apparent solubility can be increased by 5 to 100-fold.[15] This amorphous form is stabilized within a polymer matrix to prevent it from recrystallizing.[18]

  • Key Experimental Method: Spray Drying

    • Polymer Selection : Choose a suitable polymer. Hydroxypropyl methylcellulose acetate succinate (HPMCAS) is an excellent starting point as it is effective at inhibiting crystallization.[15]

    • Solvent System : Identify a common solvent system that dissolves both F-PCAB and the polymer (e.g., acetone/methanol).

    • Spray Drying : Atomize the drug-polymer solution in a heated chamber. The rapid evaporation of the solvent traps the drug in an amorphous dispersion within the polymer particles.[17]

    • Characterization : Use DSC to confirm the absence of a melting peak for the crystalline drug, indicating a successful amorphous conversion.[14]

    • Performance Testing : Conduct dissolution tests to demonstrate improved solubility and supersaturation compared to the crystalline form.

Caption: ASDs bypass the energy barrier of crystal lattice dissolution.

Part 3: Strategies for Permeability Enhancement

If F-PCAB shows good solubility but poor Caco-2 permeability, the focus shifts to helping the molecule cross the intestinal membrane.

FAQ 5: My Caco-2 assay shows a high efflux ratio. What does this mean and what can I do?

A high efflux ratio (>2) strongly suggests that F-PCAB is a substrate for efflux transporters like P-glycoprotein (P-gp).[12] These transporters act as pumps, actively removing the drug from intestinal cells and pushing it back into the GI lumen, thus preventing absorption.[12]

  • Strategy 1: Co-administration with an Efflux Inhibitor : This is primarily a research tool to confirm the mechanism, but some formulations can include excipients that have an inhibitory effect on P-gp.

  • Strategy 2: Prodrug Approach : This is often the most successful long-term strategy. By chemically modifying the part of the molecule recognized by the transporter, you can evade efflux.

FAQ 6: How can a prodrug strategy improve the permeability of F-PCAB?

A prodrug is an inactive or less active derivative of a drug that is converted into the active form in the body.[19] For a carboxylic acid like F-PCAB, the most common and effective prodrug strategy is esterification.[5][19][20][21]

  • Rationale : The negatively charged carboxylate group (at intestinal pH) is often a key reason for poor permeability. Converting this group to a neutral, more lipophilic ester masks this charge, allowing the molecule to more easily diffuse across the lipid cell membrane.[5][21] Once absorbed, esterase enzymes in the blood and tissues hydrolyze the ester back to the active carboxylic acid.[20]

  • Experimental Protocol: Simple Ester Prodrug Synthesis

    • Synthesis : React F-PCAB with an alcohol (e.g., ethanol, isopropanol) under acidic conditions (e.g., using H₂SO₄ or a solid-phase catalyst) to form the corresponding ester. A simple ethyl or methyl ester is a good starting point.

    • Purification : Purify the resulting ester prodrug via chromatography or recrystallization.

    • In Vitro Evaluation :

      • Re-run the Caco-2 permeability assay. You should observe a significant increase in the A-B permeability and a decrease in the efflux ratio.

      • Conduct a plasma stability assay to confirm that the ester is readily hydrolyzed back to the parent drug.

Caption: Ester prodrugs mask polarity to cross the cell membrane.

Part 4: Advanced Formulation and Metabolic Considerations

If both solubility and permeability are moderate issues, or if you suspect metabolic instability, more advanced strategies may be required.

FAQ 7: What are lipid-based formulations and when should I consider them for F-PCAB?

Lipid-based drug delivery systems (LBDDS) are formulations where the drug is dissolved or suspended in lipid excipients, such as oils, surfactants, and co-solvents.[22][23] They are particularly useful for lipophilic but poorly water-soluble drugs (which F-PCAB may be, especially in its protonated form).

  • Rationale : LBDDS can enhance bioavailability through several mechanisms:

    • They keep the drug in a solubilized state, bypassing the dissolution step.[22]

    • They can stimulate bile secretion, which helps in the formation of micelles that carry the drug to the intestinal wall.[22]

    • They can promote lymphatic transport, which bypasses the liver on the first pass, protecting the drug from first-pass metabolism.[24]

  • When to Use : Consider LBDDS if you have a Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound.[25] Self-Emulsifying Drug Delivery Systems (SEDDS) are an advanced type that spontaneously form fine emulsions in the GI tract, presenting the drug in a highly dispersed state for absorption.[26]

FAQ 8: How do I check if F-PCAB is being rapidly metabolized?

Metabolic stability is the susceptibility of a compound to be broken down by enzymes, primarily in the liver and gut wall.[27][28] If a drug is metabolized too quickly, it will be cleared from the body before it can exert its therapeutic effect.

  • Recommended Assay: Metabolic Stability Assay

    • Protocol : Incubate F-PCAB with liver microsomes or hepatocytes.[29][30][31] These preparations contain the key metabolic enzymes (like Cytochrome P450s).[29]

    • Measure the disappearance of the parent compound over time using LC-MS/MS.[29]

    • Interpretation : The results are used to calculate the intrinsic clearance (Clint) and in vitro half-life (t½).[30] A short half-life (< 30 minutes) may indicate that rapid metabolism is a significant contributor to poor bioavailability.

    • Next Steps : If metabolic stability is poor, this information should be fed back to the medicinal chemistry team. They may be able to make structural modifications to block the sites of metabolism without losing pharmacological activity.

References

  • In vitro models for prediction of drug absorption and metabolism. ITQB. Available at: [Link]

  • Insights: Lipid-Based Formulations for Poorly Soluble Drugs. Aenova Group. Available at: [Link]

  • Intestinal Drug Transporters: In Vivo Function and Clinical Importance. Critical Reviews in Therapeutic Drug Carrier Systems. Available at: [Link]

  • Contribution of intestinal transporters to drug absorption and the implications for drug discovery and development (1) : influx transporters. J-Stage. Available at: [Link]

  • Caco-2 Permeability. Concept Life Sciences. Available at: [Link]

  • Intestinal Transporter-Associated Drug Absorption and Toxicity. PubMed. Available at: [Link]

  • Intestinal absorption of drugs mediated by drug transporters: mechanisms and regulation. Nihon yakurigaku zasshi. Folia pharmacologica Japonica. Available at: [Link]

  • Amorphous Solid Dispersions for Bioavailability Enhancement. Contract Pharma. Available at: [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. Available at: [Link]

  • Metabolic Stability Assay Services. BioIVT. Available at: [Link]

  • Lipid-Based Drug Delivery Systems. PMC. Available at: [Link]

  • Optimization of amorphous solid dispersion techniques to enhance solubility of febuxostat. Folia Medica. Available at: [Link]

  • Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. PubMed. Available at: [Link]

  • Solubility and bioavailability enhancement. Xedev. Available at: [Link]

  • Caco-2 cell permeability assays to measure drug absorption. PubMed. Available at: [Link]

  • Amorphous solid dispersions for enhanced drug solubility and stability. Technobis. Available at: [Link]

  • Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers. Available at: [Link]

  • Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. Ovid. Available at: [Link]

  • A General Model for Prediction of Caco-2 Cell Permeability. ResearchGate. Available at: [Link]

  • Strategies to Formulate Lipid-based Drug Delivery Systems. American Pharmaceutical Review. Available at: [Link]

  • The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs. PMC. Available at: [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI. Available at: [Link]

  • Drug solubility and permeability. Pion. Available at: [Link]

  • Prodrugs of Carboxylic Acids. ResearchGate. Available at: [Link]

  • Prodrugs. Organic Pharmaceutical Chemistry. Available at: [Link]

  • Role of Solubility, Permeability and Absorption in Drug Discovery and Development. In: Optimization in Drug Discovery. Available at: [Link]

  • 4 Factors Affecting Solubility of Drugs. Ascendia Pharma. Available at: [Link]

  • Drug Solubility: Challenges And Opportunities For Pharmaceutical Development. IJNRD.org. Available at: [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Prodrug approaches for enhancing the bioavailability of drugs with low solubility. PubMed. Available at: [Link]

  • Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. SCIRP. Available at: [Link]

  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals. Available at: [Link]

  • Preclinical Bioavailability Strategy for Decisions on Clinical Drug Formulation Development: An In Depth Analysis. PubMed. Available at: [Link]

  • Gut-on-a-Chip Research for Drug Development: Implications of Chip Design on Preclinical Oral Bioavailability or Intestinal Disease Studies. PubMed. Available at: [Link]

  • Bioavailability Enhancement Strategies in Biopharmaceutics. Clinical Pharmacology & Biopharmaceutics. Available at: [Link]

  • How to improve the bioavailability of a drug?. Patsnap Synapse. Available at: [Link]

  • 4-Amino-3-fluorobenzoic acid. PubChem. Available at: [Link]

  • Formulation Strategies for Optimal Bioavailability in Drug Delivery Systems. Hilaris. Available at: [Link]

  • Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. ResearchGate. Available at: [Link]

  • In vivo Studies for Drug Development via Oral Delivery: Challenges,Animal Models and Techniques. Semantic Scholar. Available at: [Link]

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Available at: [Link]

  • a phase 1 single-dose bioavailability study of an oral cenobamate suspension formulation. American Epilepsy Society. Available at: [Link]

  • Synthesis, Physicochemical Characterization, and Biocidal Evaluation of Three Novel Aminobenzoic Acid-Derived Schiff Bases Featuring Intramolecular Hydrogen Bonding. MDPI. Available at: [Link]

Sources

Optimization

3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid HPLC baseline noise troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals troubleshooting High-Performance Liquid Chromatograph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals troubleshooting High-Performance Liquid Chromatography (HPLC) baseline noise when analyzing 3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid .

This compound presents unique chromatographic challenges. It features a carboxylic acid moiety (requiring acidic ion suppression), a fluorinated aromatic ring (highly hydrophobic), and a piperidine-1-carbonyl amino group (a urea linkage prone to strong hydrogen bonding). These structural properties dictate your mobile phase choices, which in turn are the primary drivers of baseline instability.

Below, you will find a logic-driven diagnostic framework, targeted Q&A, and self-validating experimental protocols to restore your system's performance.

Diagnostic Flowchart: Isolating the Source of Noise

Before adjusting your method, you must determine if the noise is chemical, fluidic, or electronic. Follow this decision tree to isolate the root cause.

G Start Observe Baseline Noise Test Protocol A: Stop Pump Flow Start->Test NoiseStops Noise Flatlines Test->NoiseStops Yes NoisePersists Noise Persists Test->NoisePersists No Fluidic Fluidic / Chemical Issue NoiseStops->Fluidic Electronic Electronic / Optical Issue NoisePersists->Electronic Action1 Check Pump Valves, Mixer, or Degasser Fluidic->Action1 Action2 Check Mobile Phase (TFA Absorbance) Fluidic->Action2 Action3 Check UV Lamp Energy & Flow Cell Electronic->Action3

Caption: Diagnostic flowchart for isolating HPLC baseline noise using the Zero-Flow Test.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I seeing severe baseline drift and high-frequency noise during my gradient elution? Causality: To prevent peak tailing of the carboxylic acid group (pKa ~4), you are likely using an acidic modifier like 0.1% Trifluoroacetic acid (TFA). While TFA provides excellent ion suppression, it has significant UV absorbance below 220 nm. As your gradient shifts from highly aqueous to highly organic, the spectral properties and concentration of TFA change, causing a rising baseline and increased optical noise[1]. Solution: Switch your detection wavelength to 254 nm. The fluorinated aromatic ring of the compound still absorbs well at this wavelength, but TFA is completely transparent. Alternatively, use a matched-absorbance mobile phase (e.g., 0.1% TFA in Water and 0.08% TFA in Acetonitrile) to balance the optical drift.

Q2: The baseline noise is rhythmic and periodic, resembling a heartbeat. What causes this? Causality: This is fluidic noise caused by pump micro-pulsations or incomplete solvent mixing[2]. The polar urea linkage in 3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid is highly sensitive to local solvent micro-environments. If the mobile phase is not perfectly homogenous, the compound's molar absorptivity and retention factor fluctuate slightly, exacerbating the noise. Solution: Purge the pump to remove trapped air[3]. If using a binary pump, ensure your static mixer is functioning. Upgrading to a larger volume static mixer can dampen this noise by ensuring uniform solvent blending[2].

Q3: I have random, erratic noise and "ghost peaks" even in blank injections. Is my detector failing? Causality: Not necessarily. The piperidine-1-carbonyl amino group can hydrogen-bond strongly with residual, unendcapped silanols on the C18 stationary phase. This makes the compound "sticky," leading to late-eluting carryover that slowly washes off the column, manifesting as erratic baseline noise in subsequent runs[4]. Solution: Perform a targeted column decontamination (See Protocol B). If the noise persists after washing, perform the "Zero-Flow Test" (Protocol A) to rule out UV lamp degradation[3].

Quantitative Data: Mobile Phase Additive Comparison

Selecting the right additive is a compromise between peak shape and baseline stability. Use this table to optimize your method based on your specific detection needs.

Mobile Phase AdditiveUV Cutoff (nm)Volatility (LC-MS)Effect on 3-Fluoro-...benzoic acidBaseline Noise Risk (Gradient)
0.1% Trifluoroacetic Acid (TFA) ~210High (Causes ion suppression)Excellent ion suppression; sharpest peaks.High (Severe drift < 220 nm)
0.1% Formic Acid (FA) ~210ExcellentModerate ion suppression; slight tailing possible.Medium (Moderate drift)
10 mM Phosphate Buffer (pH 2.5) < 200Non-volatile (Do not use for MS)Excellent peak shape; blocks silanol interactions.Low (Highly stable baseline)
10 mM Ammonium Acetate (pH 5.0) ~210ExcellentPoor (COOH ionizes to COO⁻, resulting in poor retention).Low (But ruins chromatography)

Experimental Protocols

Protocol A: The "Zero-Flow" Diagnostic Test

This is a self-validating system check. It definitively separates fluidic/chemical issues from electronic/hardware failures[4].

  • Equilibrate: Run your standard HPLC method (e.g., 60:40 Water:Acetonitrile with 0.1% TFA) at 1.0 mL/min until the baseline noise is actively observed on the chromatogram.

  • Halt Flow: Manually stop the pump flow (set Flow = 0.0 mL/min) while keeping the detector on.

  • Observe: Monitor the detector signal for 3–5 minutes.

  • Interpret:

    • Scenario A (Noise Flatlines): The noise is fluidic or chemical. It is caused by pump pulsations, mixing issues, or solvent contamination[1]. Proceed to check check-valves and degassers.

    • Scenario B (Noise Persists): The noise is electronic/optical. The fluid is stationary, yet the detector still registers noise. You must replace the aging UV lamp or clean the dirty flow cell windows[3].

Protocol B: Targeted Column Decontamination for Urea-Benzoic Acids

Because the urea linkage hydrogen-bonds to silica, standard organic washes are often insufficient[5]. This protocol uses a mechanistic approach to desorb the compound.

  • Disconnect Detector: Remove the column effluent line from the detector and direct it to waste to prevent flow cell contamination.

  • Aqueous Flush: Flush with 100% HPLC-grade Water for 15 column volumes (CV) to remove any precipitated buffer salts.

  • Organic Flush: Flush with 100% Acetonitrile for 15 CV to elute strongly retained hydrophobic impurities.

  • The Desorption Wash (Critical Step): Flush with 50:50 Methanol:Water containing 0.2% Formic Acid for 20 CV.

    • Causality: The high acid concentration fully protonates the carboxylic acid, while the methanol disrupts the hydrogen bonding of the urea linkage, effectively desorbing the "sticky" compound from the silica backbone.

  • Re-equilibrate: Return to your starting mobile phase conditions for 10 CV before reconnecting the detector.

Mechanistic Pathway of Baseline Noise

Understanding the chemical interactions at play allows you to anticipate baseline issues before they ruin an analytical run.

Mechanism Compound 3-Fluoro-4-[(piperidine-1-carbonyl) amino]benzoic acid AcidicMP Acidic Mobile Phase (0.1% TFA) Compound->AcidicMP Requires IonSuppression Ion Suppression (COOH remains neutral) AcidicMP->IonSuppression TFA_Abs TFA UV Absorbance (< 220 nm) AcidicMP->TFA_Abs Causes GoodPeak Sharp Peak Shape (High Resolution) IonSuppression->GoodPeak BaselineNoise Baseline Drift & Noise TFA_Abs->BaselineNoise Gradient Gradient Elution (% Organic increases) Gradient->BaselineNoise Exacerbates

Caption: Mechanistic pathway showing how acidic modifiers improve peak shape but induce baseline noise during gradients.

References

  • The Overbrook Group. "HPLC Repair Services: Common Causes of Baseline Noise." The Overbrook Group Technical Articles. Available at: [Link]

  • Cannabis Science and Technology. "Looking with Light: Breaking Down Liquid Chromatography Method Development." Cannabis Science Tech. Available at: [Link]

  • Chrom Tech. "The Role of Solvent Gradients in HPLC Analysis and How ASI Static Mixers Can Improve Performance." Chrom Tech Blog. Available at: [Link]

  • Agilent Technologies. "Preparative HPLC Troubleshooting Guide." Agilent Support Literature. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up 3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid Synthesis Safely

Welcome to the Technical Support Center for the synthesis of 3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and safety information for scaling up this important synthesis. We will delve into the critical aspects of the process, offering troubleshooting advice and frequently asked questions to ensure a safe and successful scale-up.

Overview of the Synthesis

The synthesis of 3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid is a critical step in the development of various pharmaceutical compounds. The primary transformation involves the acylation of 4-Amino-3-fluorobenzoic acid with piperidine-1-carbonyl chloride. While chemically straightforward, the scale-up of this reaction presents significant safety challenges due to the hazardous nature of the acylating agent.

Core Reaction and Mechanism

The fundamental reaction is an amide bond formation between the primary amine of 4-Amino-3-fluorobenzoic acid and the acid chloride of piperidine-1-carbonyl chloride.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products 4-Amino-3-fluorobenzoic_acid 4-Amino-3-fluorobenzoic acid Tetrahedral_Intermediate Tetrahedral Intermediate 4-Amino-3-fluorobenzoic_acid->Tetrahedral_Intermediate Nucleophilic attack by amine Piperidine-1-carbonyl_chloride Piperidine-1-carbonyl chloride Piperidine-1-carbonyl_chloride->Tetrahedral_Intermediate Product 3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid Tetrahedral_Intermediate->Product Collapse of intermediate HCl HCl Tetrahedral_Intermediate->HCl Elimination of HCl

Caption: Reaction mechanism for the synthesis.

A suitable base is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion and preventing the protonation of the starting amine.

Safety First: Understanding the Hazards

The primary hazard in this synthesis is piperidine-1-carbonyl chloride . It is crucial to understand its properties and handle it with extreme care.

Hazard Description Mitigation
Corrosivity Causes severe skin burns and eye damage[1][2][3].Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and a full-face shield[2].
Toxicity As a phosgene derivative, it is toxic if inhaled, ingested, or absorbed through the skin. Phosgene itself is a known chemical warfare agent with insidious poisonous effects[4].All manipulations must be performed in a certified chemical fume hood with a high rate of air exchange.[5][6]
Reactivity Reacts with water and other nucleophiles.Store in a cool, dry place away from incompatible materials. Ensure all glassware and reagents are dry before use.
A Note on Phosgene and its Derivatives

Piperidine-1-carbonyl chloride is a derivative of phosgene (COCl₂). Phosgene is a highly toxic gas, and its derivatives can also pose significant health risks[7]. The toxicity of triphosgene, a solid phosgene equivalent, is the same as phosgene because it can decompose back to phosgene upon heating or reaction with nucleophiles. Therefore, treating piperidine-1-carbonyl chloride with the same level of caution as phosgene is a prudent safety measure.

Troubleshooting Guide

This section addresses common issues that may arise during the synthesis and scale-up of 3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid.

Problem Potential Cause(s) Troubleshooting Steps
Low or No Reaction - Inactive piperidine-1-carbonyl chloride (hydrolyzed).- Insufficient or inappropriate base.- Low reaction temperature.- Use fresh, properly stored piperidine-1-carbonyl chloride.- Ensure the base is non-nucleophilic and added in sufficient quantity (at least 1 equivalent). Consider using a tertiary amine like triethylamine or diisopropylethylamine.- Gently warm the reaction mixture if no reaction is observed at room temperature, monitoring for exotherms.
Formation of Side Products - Reaction of piperidine-1-carbonyl chloride with the solvent or base.- Dimerization or polymerization of the starting material or product.- Choose an inert solvent (e.g., dichloromethane, tetrahydrofuran).- Use a non-nucleophilic base.- Maintain a controlled temperature throughout the reaction.
Difficult Product Isolation - Product is soluble in the reaction solvent.- Emulsion formation during workup.- If the product is soluble, concentrate the reaction mixture and precipitate the product by adding a non-polar solvent.- To break emulsions, add a saturated brine solution or filter the mixture through a pad of celite.
Product Purity Issues - Incomplete reaction.- Presence of unreacted starting materials or byproducts.- Monitor the reaction progress by TLC or LC-MS to ensure completion.- Purify the crude product by recrystallization or column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for this reaction?

A1: A non-nucleophilic tertiary amine, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is recommended. These bases effectively scavenge the HCl byproduct without competing with the primary amine of the starting material as a nucleophile.

Q2: How do I safely handle a spill of piperidine-1-carbonyl chloride?

A2: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department. Always have a spill kit readily available.

Q3: What are the critical parameters to monitor during scale-up?

A3: The most critical parameter is temperature control . The acylation reaction is exothermic, and on a larger scale, the heat generated can be significant. A runaway reaction is a serious risk. Use a reactor with efficient cooling and a temperature probe to monitor the internal temperature. The rate of addition of piperidine-1-carbonyl chloride should be carefully controlled to manage the exotherm.

Q4: Can I use a different acylating agent?

A4: While other acylating agents could theoretically be used, piperidine-1-carbonyl chloride is the direct precursor to the desired product. Using an alternative, such as triphosgene in the presence of piperidine, would introduce the handling of gaseous phosgene, which is even more hazardous[5].

Q5: What are the recommended workup and purification procedures?

A5: A typical workup involves quenching the reaction with water or a dilute aqueous acid to remove the base and its salt. The product can then be extracted into an organic solvent. For purification, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often effective.

Experimental Protocol (Illustrative Lab Scale)

This protocol is for illustrative purposes and should be adapted and optimized for specific laboratory conditions and scales.

Materials:

  • 4-Amino-3-fluorobenzoic acid (1.0 eq)

  • Piperidine-1-carbonyl chloride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-Amino-3-fluorobenzoic acid in anhydrous DCM.

  • Add triethylamine to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of piperidine-1-carbonyl chloride in anhydrous DCM via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Quench the reaction by slowly adding water.

  • Separate the organic layer, wash with dilute HCl, then with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization.

Scale-Up Considerations: A Safety-Centric Workflow

Scaling up this synthesis requires a shift from laboratory-scale glassware to a more controlled reactor setup.

Scale_Up_Workflow cluster_planning Planning & Preparation cluster_execution Execution cluster_workup Workup & Isolation HAZOP Hazard and Operability (HAZOP) Study PPE_Selection Select Appropriate PPE (Full-face respirator, etc.) HAZOP->PPE_Selection Reactor_Setup Jacketed Reactor with Overhead Stirring & Chiller PPE_Selection->Reactor_Setup Inert_Atmosphere Establish Inert Atmosphere (Nitrogen) Reactor_Setup->Inert_Atmosphere Charge_Reactants Charge 4-Amino-3-fluorobenzoic acid, Solvent, and Base Inert_Atmosphere->Charge_Reactants Controlled_Addition Controlled Addition of Piperidine-1-carbonyl chloride Charge_Reactants->Controlled_Addition Temp_Monitoring Continuous Temperature Monitoring Controlled_Addition->Temp_Monitoring Quench Controlled Quenching Temp_Monitoring->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Purification Recrystallization/Filtration Extraction->Purification Drying Vacuum Drying Purification->Drying

Caption: A safety-focused workflow for scaling up the synthesis.

References

  • A REVIEW AND METHODS TO HANDLE PHOSGENE, TRIPHOSGENE SAFELY DURING DRUG SYNTHESIS. (2014, February 14).
  • 1-Piperidinecarbonyl chloride | C6H10ClNO | CID 242085 - PubChem.
  • 2-(trifluoromethyl)
  • 1-Piperidinecarbonyl chloride 97 13939-69-0 - Sigma-Aldrich.
  • SAFE HANDLING OF PHOSGENE AT VALSYNTHESE - Chemicals Knowledge Hub. (2022, June 30).
  • Synthesis and pharmacological evaluation of 1-alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents - PubMed.
  • piperidine-1-carbonyl chloride - ChemBK. (2024, April 9).
  • 3-Fluoro-4-piperazinobenzoic Acid — Chemical Substance Inform
  • 4 - SAFETY D
  • Top Facts About Phosgene Chemical You Should Know?.
  • Solvent-Free and Safe Process for the Quantitative Production of Phosgene from Triphosgene by Deactivated Imino-Based Catalysts - ACS Public
  • Phosgene - ResearchG
  • Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents - PubMed. (2011, September 15).
  • 3-fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid - Sigma-Aldrich.
  • Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation str
  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations - Scientific Upd
  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And - Quick Company.
  • WO2024127297A1 - 3-fluoro-4-hydroxybenzmide-containing inhibitors and/or degraders and uses thereof - Google P
  • 4-Amino-3-fluorobenzoic acid | C7H6FNO2 | CID 9971 - PubChem.
  • 3-Fluoro-4-(trifluoromethyl)benzoic acid | CAS 115754-21-7 | Ossila.
  • (12) Patent Application Publication (10) Pub. No.: US 2002/0072626A1 - Googleapis.com. (2000, December 13).
  • 3 - Organic Syntheses Procedure.
  • 3-fluoro-4-aminobenzoic acid - Stenutz.
  • Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - Beilstein Journals. (2025, March 21).
  • Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cycliz
  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling | Asian Journal of Chemistry. (2025, May 27).
  • Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PubMed. (2025, August 2).
  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity - MDPI. (2021, October 30).
  • (PDF)
  • EP0265230B1 - Substituted-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acids, derivatives thereof, pharmaceutical compositions comprising the compounds, and processes for producing the compounds - Google P
  • MSDS UBG030 1 Boc-4-(Boc-amino)-piperidine-4-carboxylic acid.
  • WO2020132014A1 - Substituted 3-((3-aminophenyl)amino)
  • Safety Data Sheet: 3-Chlorobenzoic acid - Carl ROTH.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid vs. Non-Fluorinated Analogs

Executive Summary The strategic incorporation of fluorine into small-molecule scaffolds is a cornerstone of modern drug design, fundamentally altering a compound's pharmacokinetic and pharmacodynamic profile[1]. This gui...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into small-molecule scaffolds is a cornerstone of modern drug design, fundamentally altering a compound's pharmacokinetic and pharmacodynamic profile[1]. This guide provides an objective, data-driven comparison between 3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid and its non-fluorinated counterpart, 4-[(piperidine-1-carbonyl)amino]benzoic acid .

Featuring a piperidine-urea pharmacophore linked to a benzoic acid core, these compounds are highly relevant in the development of enzyme inhibitors (such as soluble epoxide hydrolase inhibitors) and receptor antagonists. By analyzing the physicochemical, metabolic, and conformational shifts induced by a single ortho-fluorine substitution, this guide equips researchers with the mechanistic rationale required to optimize urea-based benzoic acid therapeutics.

Structural & Physicochemical Profiling

The addition of a fluorine atom at the 3-position of the benzoic acid ring—adjacent (ortho) to the urea linkage and meta to the carboxylic acid—exerts profound electronic and steric effects[2].

Causality of Physicochemical Shifts:
  • Acidity (pKa) Modulation: Fluorine's strong inductive electron-withdrawing effect (-I) propagates through the aromatic system. Positioned meta to the carboxylic acid, it slightly lowers the pKa of the carboxylate group, enhancing its ionization at physiological pH and altering its solubility profile[3].

  • Lipophilicity (LogP): Despite the high electronegativity of fluorine, the highly polarized C–F bond and its low polarizability generally increase the overall lipophilicity (LogP) of the molecule compared to the C–H bond, driving better passive membrane permeability[4].

  • Conformational Locking: The most critical effect of the 3-fluoro substitution is on the adjacent urea moiety. The electrostatic repulsion between the fluorine lone pairs and the urea carbonyl oxygen, combined with potential weak intramolecular hydrogen bonding (F···H-N), restricts the rotation of the aryl-N bond. This "locks" the urea into a preferred planar conformation, significantly reducing the entropic penalty upon target binding[2].

Quantitative Data Comparison

The following table summarizes the comparative physicochemical and in vitro parameters of both analogs.

Parameter4-[(piperidine-1-carbonyl)amino]benzoic acid (Non-Fluorinated)3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid (Fluorinated)Impact on Drug Design
Molecular Weight 248.28 g/mol 266.27 g/mol Minimal size increase (F van der Waals radius is 1.47 Å vs H 1.20 Å).
LogP (Predicted) ~2.1~2.4Enhanced lipophilicity improves lipid bilayer partitioning.
Carboxylic pKa 4.20~3.95Increased acidity; maintains stable salt bridges with target basic residues.
HLM Half-life ( t1/2​ ) 25 min>120 minDramatic improvement in metabolic stability.
Primary Clearance CYP-mediated aromatic hydroxylationGlucuronidation / Piperidine oxidationShifts clearance away from toxic reactive metabolites.

Metabolic Stability: Overcoming CYP450 Vulnerabilities

Electron-rich aromatic rings, particularly those substituted with electron-donating groups like amides or ureas, are notorious hotspots for Cytochrome P450 (CYP450) mediated oxidative metabolism[5]. In the non-fluorinated analog, the C3 position is highly susceptible to aromatic hydroxylation.

Substituting the hydrogen at the C3 position with a fluorine atom effectively blocks this metabolic liability. The C–F bond (~116 kcal/mol) is significantly stronger than the C–H bond (~98 kcal/mol), rendering it highly resistant to oxidative cleavage by liver enzymes[4].

MetabolicPathway NonF Non-Fluorinated Analog CYP CYP450 Enzymes NonF->CYP Metabolite 3-Hydroxy Metabolite (Rapid Clearance) CYP->Metabolite C-H Cleavage Blocked Metabolism Blocked (Prolonged Half-life) CYP->Blocked C-F Bond Resistance Fluoro 3-Fluoro Analog Fluoro->CYP

CYP450 metabolic diversion caused by strategic fluorine substitution at the C3 position.

Experimental Protocols & Workflows

To validate the theoretical advantages of the fluorinated analog, researchers must employ rigorous, self-validating in vitro assays. Below is the standardized protocol for determining the comparative metabolic stability of these compounds using Human Liver Microsomes (HLMs).

Protocol: Comparative HLM Stability Assay

Objective: Determine the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of the fluorinated vs. non-fluorinated analogs.

Reagents & Materials:

  • Pooled Human Liver Microsomes (20 mg/mL stock)

  • 100 mM Potassium Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (Solution A: NADP+ and Glc-6-P; Solution B: G6PDH)

  • Test compounds (10 mM stocks in DMSO)

  • Ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide).

Step-by-Step Methodology:

  • Compound Preparation: Dilute the 10 mM DMSO stocks of both the fluorinated and non-fluorinated analogs to 100 µM in 50% ACN/water. Further dilute to a 1 µM working concentration in 100 mM phosphate buffer. (Note: Final DMSO concentration in the assay must be <0.1% to prevent CYP inhibition).

  • Microsome Incubation: In a 96-well plate, combine the 1 µM test compound with HLMs (final protein concentration: 0.5 mg/mL) in phosphate buffer. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system (final concentration: 1 mM NADPH) to each well.

  • Time-Course Sampling: At specific time intervals (0, 15, 30, 60, and 120 minutes), transfer 50 µL aliquots from the reaction mixture into a quenching plate.

  • Quenching: Immediately quench the reaction by adding 150 µL of ice-cold ACN containing the internal standard. This precipitates the microsomal proteins and halts enzymatic activity.

  • Extraction & Analysis: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a clean plate for LC-MS/MS analysis.

  • Data Processing: Plot the natural log (ln) of the remaining parent compound area ratio against time. The slope of the linear regression represents the elimination rate constant ( k ). Calculate half-life as t1/2​=0.693/k .

HLMWorkflow Step1 1. Compound Prep (1 µM in PO4 Buffer, <0.1% DMSO) Step2 2. HLM Incubation (0.5 mg/mL Protein, 37°C) Step1->Step2 Step3 3. Initiate Reaction (Add NADPH Regenerating System) Step2->Step3 Step4 4. Time-Course Sampling (0, 15, 30, 60, 120 min) Step3->Step4 Step5 5. Quench & Extract (Ice-cold ACN + Internal Standard) Step4->Step5 Step6 6. LC-MS/MS Analysis (Calculate t1/2 & Intrinsic Clearance) Step5->Step6

Step-by-step workflow for the Human Liver Microsome (HLM) metabolic stability assay.

Conclusion

The transition from 4-[(piperidine-1-carbonyl)amino]benzoic acid to its 3-fluoro analog exemplifies the power of targeted halogenation. By introducing a single fluorine atom, researchers can simultaneously lock the bioactive conformation of the urea pharmacophore, tune the pKa of the distal carboxylic acid, and completely abrogate a primary CYP450 metabolic liability[2][5]. For drug development professionals working with benzoic acid scaffolds, this modification represents a highly efficient strategy to optimize both target affinity and in vivo exposure.

References

  • PapersFlow. (2026). Fluorine in Medicinal Chemistry: Research Guide & Papers. Retrieved from [Link]

  • ACS Publications. (2021). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]

  • National Institutes of Health (PMC). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Retrieved from[Link]

  • Taylor & Francis. (2007). The role of fluorine in medicinal chemistry: Review Article. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from[Link]

Sources

Comparative

A Comparative Guide to Analytical Method Validation for 3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid

A Senior Application Scientist's Perspective on Method Selection and Performance Verification For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is a cornerston...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Method Selection and Performance Verification

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and confidence in experimental outcomes. This guide provides an in-depth comparison of analytical methodologies for the quantification and purity assessment of 3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid, a key intermediate in pharmaceutical synthesis. We will explore the rationale behind selecting an optimal analytical technique, delve into a detailed validation protocol for a chosen method, and present comparative data to support these choices, all while adhering to the stringent guidelines set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).

The Critical Choice: Selecting the Right Analytical Tool

The first step in any analytical method validation is the selection of an appropriate technique. For a small molecule like 3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid, several methods could be considered. However, the choice is often guided by the specific requirements of the analysis, such as the need for quantitation, impurity profiling, or simple identification.

Two of the most powerful and widely used techniques in pharmaceutical analysis are High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC).[1][2] While both operate on the same fundamental principles of chromatography, they differ significantly in their operational parameters and resulting performance.[1][3]

High-Performance Liquid Chromatography (HPLC) has been the workhorse of analytical laboratories for decades.[1] It is a robust and well-understood technique, offering reliable performance for a wide range of compounds. HPLC systems typically operate at pressures up to 6,000 psi and utilize columns with particle sizes of 3-5 µm.[1][3]

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, operating at much higher pressures (up to 15,000 psi) and employing columns with sub-2 µm particle sizes.[1][4][5] This leads to substantial improvements in resolution, sensitivity, and speed of analysis.[2][4]

For the analysis of 3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid, both HPLC and UPLC are viable options. However, the superior resolution and speed of UPLC make it a more attractive choice, particularly in a drug development setting where high throughput and detailed impurity profiling are critical.[4] The enhanced resolution allows for better separation of the main compound from closely related impurities, which is essential for accurate purity assessments.

A Head-to-Head Comparison: HPLC vs. UPLC

To illustrate the practical differences between these two techniques for the analysis of our target compound, we present a comparative summary of expected performance data.

ParameterHPLCUPLCRationale for UPLC Superiority
Resolution GoodExcellentSmaller particle size and higher pressure lead to sharper peaks and better separation of closely eluting impurities.[1][4]
Analysis Time 15-30 minutes2-5 minutesHigher flow rates and shorter column lengths enabled by high pressure dramatically reduce run times.[1][4]
Sensitivity (LOD/LOQ) ModerateHighSharper, more concentrated peaks result in a better signal-to-noise ratio, leading to lower detection and quantification limits.[4][6]
Solvent Consumption HighLowShorter run times and lower flow rates significantly reduce the volume of solvent required per analysis, leading to cost savings and a greener footprint.[1][3][4]
System Backpressure ~2000-4000 psi~8000-12000 psiA direct consequence of the smaller particle size in the column, requiring specialized instrumentation.[1][3]

Given these advantages, this guide will focus on the validation of a UPLC method for the analysis of 3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid.

The Validation Journey: A Step-by-Step UPLC Method Protocol

The objective of method validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[7][8] The following is a comprehensive, albeit hypothetical, protocol for the validation of a UPLC method for the quantification and purity determination of 3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid, in accordance with ICH Q2(R1) guidelines.[7][9][10]

Experimental Workflow

UPLC Method Validation Workflow cluster_prep Preparation cluster_chromatography Chromatographic Analysis cluster_validation Validation Parameters cluster_reporting Reporting prep_standards Prepare Standard Solutions system_suitability System Suitability Testing prep_standards->system_suitability prep_samples Prepare Sample Solutions run_validation_samples Run Validation Samples prep_samples->run_validation_samples prep_mobile_phase Prepare Mobile Phase prep_mobile_phase->system_suitability prep_mobile_phase->run_validation_samples system_suitability->run_validation_samples If passes specificity Specificity run_validation_samples->specificity linearity Linearity run_validation_samples->linearity accuracy Accuracy run_validation_samples->accuracy precision Precision (Repeatability & Intermediate) run_validation_samples->precision lod_loq LOD & LOQ run_validation_samples->lod_loq robustness Robustness run_validation_samples->robustness data_analysis Data Analysis & Statistical Evaluation specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis validation_report Compile Validation Report data_analysis->validation_report

Caption: A flowchart illustrating the key stages of the UPLC analytical method validation process.

Chromatographic Conditions
  • Instrument: A UPLC system equipped with a photodiode array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 10% to 90% Mobile Phase B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Detection Wavelength: 254 nm.

Validation Parameters and Acceptance Criteria

The following validation parameters will be assessed according to ICH guidelines.[7][11]

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[7][12]

  • Procedure: A solution of the drug substance will be stressed under acidic, basic, oxidative, and photolytic conditions to induce degradation. The chromatograms of the stressed samples will be compared to that of an unstressed sample to demonstrate that the main peak is free from co-eluting degradants. Peak purity analysis using the PDA detector will be performed.

  • Acceptance Criteria: The peak for 3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid should be spectrally pure and well-resolved from any degradation products.

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[11][13]

  • Procedure: A series of at least five solutions of the reference standard will be prepared over a concentration range of 50% to 150% of the nominal sample concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

Accuracy is the closeness of test results to the true value.[11][12]

  • Procedure: Accuracy will be determined by analyzing samples of a known concentration (spiked placebo or drug substance) at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration), with three replicate preparations at each level.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[7][8]

  • Repeatability (Intra-assay precision):

    • Procedure: Six replicate preparations of the sample at 100% of the test concentration will be analyzed on the same day, by the same analyst, and on the same instrument.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 1.0%.

  • Intermediate Precision (Inter-assay precision):

    • Procedure: The repeatability experiment will be repeated on a different day, by a different analyst, and on a different instrument.

    • Acceptance Criteria: The RSD of the combined results from both days should be ≤ 2.0%.

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6]

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]

  • Procedure: LOD and LOQ will be determined based on the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be demonstrated to have acceptable precision and accuracy.

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[14][15]

  • Procedure: The effect of small variations in mobile phase composition (±2% organic), column temperature (±5 °C), and flow rate (±0.05 mL/min) will be evaluated.

  • Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the assay results should not be significantly affected by these minor changes.

Visualizing the Validation Logic

Validation_Parameters_Logic cluster_core Core Validation Parameters cluster_sensitivity Sensitivity cluster_reliability Reliability Specificity Specificity Peak Purity & Resolution Method_Suitability {Method Suitable for Intended Use} Specificity->Method_Suitability Linearity Linearity r² ≥ 0.999 Linearity->Method_Suitability Accuracy Accuracy 98-102% Recovery Accuracy->Method_Suitability Precision Precision Repeatability (RSD ≤ 1.0%) Intermediate (RSD ≤ 2.0%) Precision->Method_Suitability LOD LOD Signal-to-Noise ~3:1 LOD->Method_Suitability LOQ LOQ Signal-to-Noise ~10:1 Acceptable Precision & Accuracy LOQ->Method_Suitability Robustness Robustness Insensitive to small changes Robustness->Method_Suitability

Caption: A diagram illustrating the logical relationship between the core validation parameters and the overall suitability of the analytical method.

Conclusion

The validation of an analytical method is a comprehensive process that provides documented evidence of its reliability for a specific application.[6][16] For 3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid, a UPLC method offers significant advantages over traditional HPLC in terms of speed, resolution, and sensitivity. By systematically evaluating key validation parameters such as specificity, linearity, accuracy, precision, and robustness, as outlined in this guide and mandated by regulatory bodies like the ICH and FDA, researchers can ensure the generation of high-quality, defensible data throughout the drug development lifecycle.[17][18][19] This rigorous approach is not merely a regulatory hurdle but a fundamental aspect of good scientific practice, underpinning the safety and efficacy of pharmaceutical products.[16]

References

  • HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis. WebofPharma. Available from: [Link]

  • FDA Guidance on Analytical Method Validation. U.S. Food and Drug Administration. Available from: [Link]

  • Validation of methods for the Active Pharmaceutical Ingredient (API) and impurities. ResearchGate. Available from: [Link]

  • Prospects of UPLC in Pharmaceutical Analysis over HPLC. Research Journal of Pharmacy and Technology. Available from: [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma Group. Available from: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy. Available from: [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. Available from: [Link]

  • A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology. Available from: [Link]

  • Quality Guidelines. International Council for Harmonisation. Available from: [Link]

  • Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. SciSpace. Available from: [Link]

  • HPLC vs UPLC: Resolution and Throughput Compared. Patsnap. Available from: [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. LinkedIn. Available from: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available from: [Link]

  • Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available from: [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures. European Medicines Agency. Available from: [Link]

  • Analytical Method Validation for Quantification of Active Pharmaceutical Ingredients (APIs): A Comparative Study of HPLC and UV-Spectrophotometry. Journal of Pharma and Biomedics. Available from: [Link]

  • EMA publishes Document on the Validation of analytical Methods. gmp-compliance.org. Available from: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]

  • A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. VU Research Repository. Available from: [Link]

  • LC/MS chromatogram of five benzoic acid compounds at 100 μM (1 μL...). ResearchGate. Available from: [Link]

  • Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. PMC. Available from: [Link]

  • Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. ACS Publications. Available from: [Link]

  • Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials in pharmaceutical dosage. Quest Journals. Available from: [Link]

  • Analytical methods for determination of new fluoroquinolones in biological matrices and pharmaceutical formulations by liquid chromatography: a review. PubMed. Available from: [Link]

  • HPLC method for the detection of aromatic amino acids, Histidine and benzoic acids? ResearchGate. Available from: [Link]

  • Analytical Method Validation for Biopharmaceuticals. IntechOpen. Available from: [Link]

  • HPLC Analysis of Amoxicillin Using AccQ-Fluor Reagent for Pre-Column Derivatization. ResearchGate. Available from: [Link]

  • The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Grace. Available from: [Link]

  • 8% in each cycle. After the fourth cycle, the resin was. ScienceDirect. Available from: [Link]

  • Chem. Pharm. Bull. Vol. 71 No. 3. Pharmaceutical Society of Japan. Available from: [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid proper disposal procedures

Advanced Operational Protocol for the Disposal of 3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic Acid As drug development accelerates, laboratory professionals frequently handle complex active pharmaceutical ingredient...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational Protocol for the Disposal of 3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic Acid

As drug development accelerates, laboratory professionals frequently handle complex active pharmaceutical ingredient (API) building blocks. 3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid is a highly functionalized organic molecule that presents unique end-of-life logistical challenges. Improper disposal of this compound not only violates environmental regulations but also poses severe toxicological risks to facility personnel and the surrounding ecosystem.

As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. By deconstructing the molecular liabilities of this compound, we can establish a self-validating, field-proven disposal architecture that ensures absolute safety and regulatory compliance.

Molecular Hazard Profiling: The Causality of Disposal Methods

To implement an effective disposal strategy, we must first understand why standard waste procedures fail for this specific molecule. The disposal methodology is entirely dictated by three distinct structural features:

  • The Fluorinated Aromatic Ring (3-Fluoro-): The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. Standard low-temperature incineration is insufficient to break this bond and can inadvertently synthesize highly toxic, volatile fluorinated products of incomplete combustion (PICs)[1]. Complete destruction requires specialized high-temperature environments[2].

  • The Piperidine-Urea Moiety: This nitrogen-dense functional group dictates the compound's combustion profile. When incinerated, the nitrogen content will oxidize, releasing hazardous nitrogen oxides (NOx) and other nitrogen-containing organic compounds into the exhaust stream[3].

  • The Benzoic Acid Core: As a weak organic acid, it presents a localized corrosive hazard. If flushed into standard wastewater systems, it contributes to environmental persistence and aquatic toxicity, strictly prohibiting sink or sewer disposal.

Operational Disposal Protocols

The following step-by-step methodologies provide a self-validating system for managing this waste from the laboratory bench to final mineralization.

Phase A: Waste Segregation and Accumulation (Laboratory Level)

Under the EPA’s RCRA Subpart K guidelines, which provide tailored requirements for hazardous waste accumulation in academic and research laboratories, strict segregation is the first line of defense[4].

  • Designate the Waste Stream: Classify the material explicitly as "Halogenated/Nitrogenous Solid Organic Waste." Self-Validation Check: Ensure no strong oxidizers (e.g., peroxides, nitric acid) are present in the designated waste container, as the organic nature of the compound creates a severe fire hazard upon contact.

  • Primary Containment: Transfer all solid waste—including the pure compound, contaminated filter paper, and disposable spatulas—into a high-density polyethylene (HDPE) wide-mouth container. HDPE is preferred over glass to prevent shatter risks if mechanical impact occurs.

  • Mandatory Labeling: Affix a hazardous waste tag immediately upon the first drop of waste entering the container. The label must read: "Hazardous Waste: 3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid (Contains Fluorine and Nitrogen)."

  • Satellite Accumulation: Store the container in a designated Satellite Accumulation Area (SAA) at ambient room temperature, strictly segregated from reactive metals and moisture.

Phase B: RCRA Lab-Packing for Transport

When the SAA container is full or reaches its time limit, it must be prepared for transport to a permitted Hazardous Waste Incinerator (HWI).

  • Integrity Verification: Inspect the primary HDPE container. Verify that the cap is torqued to the manufacturer's specification and the exterior is completely free of chemical dust.

  • Secondary Containment: Place the primary container inside a UN-rated DOT shipping drum (e.g., a 1G2 fiber drum for solids).

  • Shock Absorption: Surround the primary container completely with an inert, non-combustible absorbent material, such as vermiculite. This prevents mechanical shock during transit and absorbs any potential condensation.

  • Manifesting: Document the exact mass of the chemical on the hazardous waste manifest. The receiving facility requires this data to calculate the necessary alkaline scrubber capacity for the resulting hydrogen fluoride (HF) emissions.

Phase C: High-Temperature Incineration (Facility Level)

To ensure complete mineralization, the compound must be processed at a commercial HWI capable of handling recalcitrant halogenated organics.

  • Thermal Oxidation: The lab-packed waste is injected into a rotary kiln operating at temperatures exceeding 1,100°C. This extreme thermal environment is necessary to successfully cleave the resilient C-F bonds[2].

  • Residence Time: The combustion gases must be held in a secondary combustion chamber for a minimum of 2 seconds. This ensures a 99.99% Destruction and Removal Efficiency (DRE) and prevents the escape of fluorinated PICs[1].

  • Exhaust Scrubbing: The resulting exhaust gas will contain HF and NOx. The gas is routed through an alkaline wet scrubber to neutralize the corrosive HF, followed by a Selective Catalytic Reduction (SCR) unit to reduce NOx emissions to harmless diatomic nitrogen and water[3].

Quantitative Disposal Parameters

To facilitate rapid decision-making for Environmental Health and Safety (EHS) officers, the critical operational parameters for the destruction of this compound are summarized below.

ParameterRequired SpecificationOperational Rationale
Primary Container Material HDPE or PTFEPrevents chemical degradation and mechanical shattering.
Incinerator Temperature > 1,100°CMinimum thermal energy required to break C-F bonds.
Gas Residence Time ≥ 2.0 SecondsEnsures 99.99% DRE; prevents fluorinated PIC formation.
Exhaust Scrubber Type Alkaline Wet ScrubberNeutralizes Hydrogen Fluoride (HF) gas generated during combustion.
NOx Mitigation SCR SystemReduces nitrogen oxides generated by the piperidine-urea moiety.

Emergency Spill Response Protocol

In the event of a localized spill of the solid powder during handling, execute the following protocol:

  • Isolate & Ventilate: Evacuate non-essential personnel from the immediate area. Ensure the laboratory fume hood or local exhaust ventilation is operating at maximum capacity.

  • PPE Donning: Responders must wear splash-proof chemical goggles, a NIOSH-approved respirator equipped with organic vapor/particulate cartridges, and nitrile gloves[3].

  • Dry Cleanup: Do not use water, as it may spread the weak acid. Gently cover the spilled powder with damp sand or a commercial inert absorbent pad to suppress dust generation.

  • Collection: Use a non-sparking plastic scoop to transfer the absorbed mixture into a dedicated hazardous waste container.

  • Decontamination: Wash the spill surface with a mild alkaline detergent solution to neutralize any residual benzoic acid traces, followed by a water rinse.

Disposal Workflow Visualization

The following diagram illustrates the interconnected dependencies of the disposal process, highlighting how the chemical's structural hazards dictate the required engineering controls at the incineration facility.

DisposalWorkflow Gen Waste Generation (Solid API) Seg Segregation: Halogenated/Nitrogenous Gen->Seg Collect in HDPE Pack RCRA Subpart K Lab Packing Seg->Pack Vermiculite cushioning Inc Rotary Kiln Incineration (>1100°C, 2s Residence) Pack->Inc Transport to HWI ScrubHF Alkaline Scrubber (HF Neutralization) Inc->ScrubHF Exhaust Gas ScrubNOx De-NOx System (NOx Reduction) Inc->ScrubNOx Exhaust Gas Min Complete Mineralization ScrubHF->Min ScrubNOx->Min

Fig 1: Step-by-step thermal destruction and gas scrubbing workflow for fluorinated nitrogenous waste.

References

  • Safe Personnel SDS. (2015). Safety Data Sheet: Preparing Wastes for Disposal. Retrieved from [Link]

  • Hazardous Waste Experts. (2015). Lab Pack Disposal 104: Should Your University Opt-In To Subpart K?. Retrieved from [Link]

  • Basel Convention. (2024). General technical guidelines on the environmentally sound management of wastes consisting of, containing or contaminated with persistent organic pollutants. Retrieved from [Link]

  • National Institutes of Health (NIH) / PMC. (2024). Review of Per- and Poly-fluoroalkyl Treatment in Combustion-Based Thermal Waste Systems in the United States. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid
© Copyright 2026 BenchChem. All Rights Reserved.